N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Description
N-(4-Methanesulfonamidophenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a methyl-substituted benzene sulfonamide core and a 4-methanesulfonamidophenyl substituent. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound’s structural features position it within a broader class of sulfonamides, where substituent variations significantly influence physicochemical and biological properties .
Properties
IUPAC Name |
N-[4-(methanesulfonamido)phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-11-3-9-14(10-4-11)22(19,20)16-13-7-5-12(6-8-13)15-21(2,17)18/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPKCKBPHISPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358593 | |
| Record name | Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98187-63-4 | |
| Record name | Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . The nucleophilicity of the amines can vary depending on the groups attached to them, with primary amines being highly reactive and secondary amines showing lower reactivity .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The compound can participate in substitution reactions where one of the sulfonamide groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to the disruption of essential biological processes . This inhibition can result in antibacterial, anticancer, and other therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The methanesulfonamido group in the target compound enhances electron-withdrawing character compared to the methoxy group in and the hydroxyl group in . This may influence reactivity in electrophilic substitution or binding interactions. The hydroxyl group in introduces acidity (pKa ~10 for phenolic -OH), enabling pH-dependent solubility and hydrogen-bonding capabilities absent in the methoxy or methanesulfonamido analogues.
Solubility and Lipophilicity :
- The pentylcyclohexyl substituent in drastically increases lipophilicity (logP ~6–7 estimated), making it suitable for lipid-rich environments. In contrast, the target compound’s polar sulfonamido group may enhance aqueous solubility relative to .
- The hydroxyl group in improves water solubility compared to the methyl and methoxy derivatives.
Synthetic Utility :
- The methanesulfonamido group’s stability under acidic/basic conditions contrasts with the hydrolytic sensitivity of methoxy or hydroxyl groups, making the target compound more robust in synthetic workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
